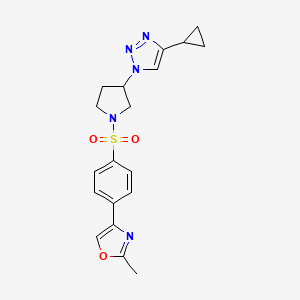

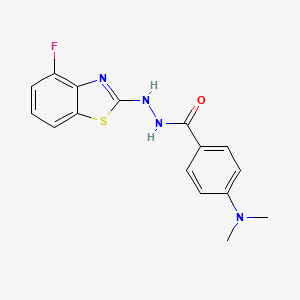

![molecular formula C18H19N3OS2 B2958523 (2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706054-59-2](/img/structure/B2958523.png)

(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring . This structure is known to possess a broad range of biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications

Synthesis and Anti-inflammatory and Anticancer Evaluation

Research has explored the synthesis of condensed pyrimidines and their evaluation for anti-inflammatory, analgesic, and anticancer activities. These compounds have shown promising results in screening, indicating potential applications in developing new therapeutic agents (Sondhi et al., 2000).

Optical Properties and Material Applications

A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlighted their high yields and distinctive optical properties. These compounds, characterized by significant Stokes' shift ranges and tunable quantum yields, have potential applications in developing low-cost luminescent materials (Volpi et al., 2017).

Antimicrobial and Antioxidant Activities

The synthesis of new 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives has been reported, with studies on their antimicrobial and antioxidant activities. Some derivatives showed close activity to control drugs like vancomycin against test cultures, indicating potential for further structural modifications to enhance antioxidant effects (Litvinchuk et al., 2021).

Development of Novel Compounds for Chemotherapy

Selenylated imidazo[1,2-a]pyridines have been designed and synthesized, targeting breast cancer cell lines. These compounds have shown to inhibit cell proliferation, induce DNA cleavage, and promote apoptosis, marking them as potential candidates for breast cancer chemotherapy (Almeida et al., 2018).

Synthesis of Heterocyclic Compounds for Potential PET Imaging Agents

The synthesis of HG-10-102-01, a compound with potential for PET imaging of LRRK2 enzyme in Parkinson's disease, demonstrates the application of (2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone derivatives in developing tools for medical imaging and diagnostics (Wang et al., 2017).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . For instance, some derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Pharmacokinetics

The pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives can vary widely depending on the specific structure of the compound .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .

Action Environment

The activity of imidazo[1,2-a]pyridine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c1-13-17(21-8-3-2-6-16(21)19-13)18(22)20-9-7-15(24-12-10-20)14-5-4-11-23-14/h2-6,8,11,15H,7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOCVYXNBPHXIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(SCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

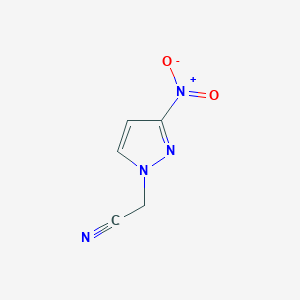

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)

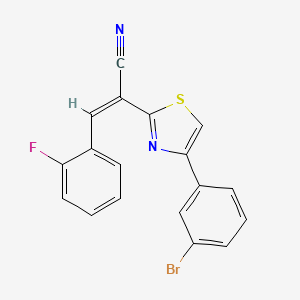

![methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2958447.png)

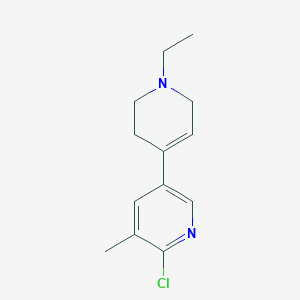

![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)

![N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2958456.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2958461.png)